2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile is an organic compound with the molecular formula C7H4ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile typically involves the halogenation of pyridine derivatives followed by the introduction of the acetonitrile group. One common method involves the reaction of 6-chloro-5-fluoropyridine with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The acetonitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile
- 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile
- (6-Chloro-2-fluoropyridin-3-yl)methanol
Uniqueness
2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the acetonitrile group also adds to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C7H4ClFN2 |
---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
2-(6-chloro-5-fluoropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-7-6(9)3-5(1-2-10)4-11-7/h3-4H,1H2 |
InChI Key |
WNCXSBRWEMODPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.